Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate
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Overview
Description
Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a methoxyphenyl group, and multiple amino acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The Fmoc group is commonly used as a protecting group for amines in peptide synthesis. The synthesis may involve the following steps:
Protection of Amino Groups: The amino groups are protected using the Fmoc group to prevent unwanted reactions during the synthesis.
Coupling Reactions: The protected amino acids are coupled using reagents such as carbodiimides (e.g., DCC or EDC) and coupling additives (e.g., HOBt or HOAt).
Deprotection: The Fmoc group is removed using a base such as piperidine to expose the amino groups for further reactions.
Purification: The final product is purified using techniques such as column chromatography or HPLC.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection. These machines increase efficiency and yield while reducing the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeting.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate involves its interaction with specific molecular targets and pathways. The Fmoc group and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: Similar in structure due to the presence of the Fmoc group.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups that exhibit similar chemical properties.
Peptide analogs: Other peptides with similar amino acid sequences and modifications.
Uniqueness
The uniqueness of Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate lies in its specific combination of functional groups and amino acid residues, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C39H47N3O7 |
---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
prop-2-enyl (2S,3S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoyl]-methylamino]propanoyl]-methylamino]-3-methylpentanoate |
InChI |
InChI=1S/C39H47N3O7/c1-8-22-48-38(45)35(25(3)9-2)42(6)36(43)26(4)41(5)37(44)34(23-27-18-20-28(47-7)21-19-27)40-39(46)49-24-33-31-16-12-10-14-29(31)30-15-11-13-17-32(30)33/h8,10-21,25-26,33-35H,1,9,22-24H2,2-7H3,(H,40,46)/t25-,26-,34-,35-/m0/s1 |
InChI Key |
XXLNRLZYFLMVLR-FETLZDPOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC=C)N(C)C(=O)[C@H](C)N(C)C(=O)[C@H](CC1=CC=C(C=C1)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CCC(C)C(C(=O)OCC=C)N(C)C(=O)C(C)N(C)C(=O)C(CC1=CC=C(C=C1)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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